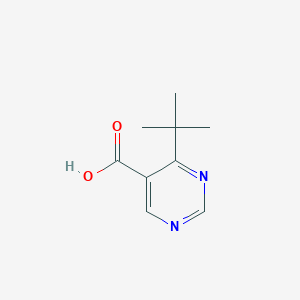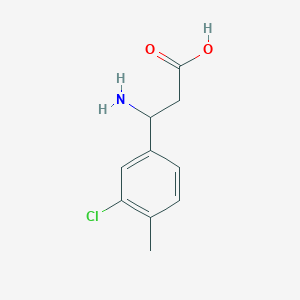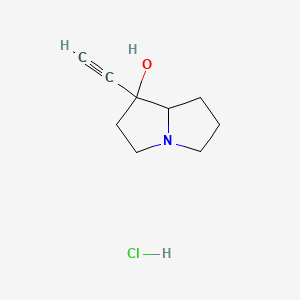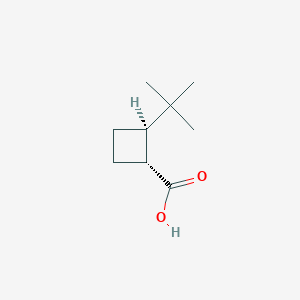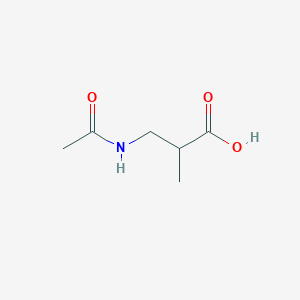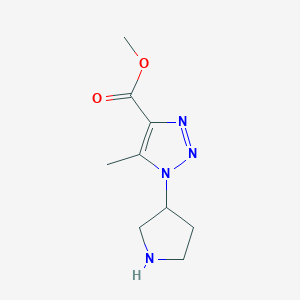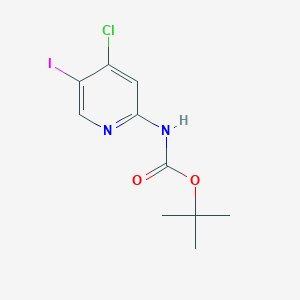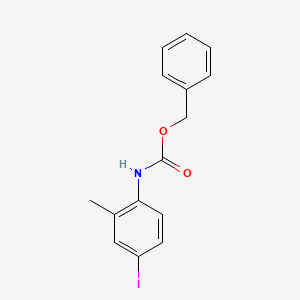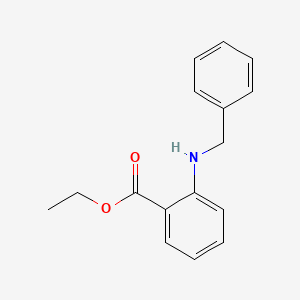
Ethyl 2-(benzylamino)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-(benzylamino)benzoate is an organic compound belonging to the class of esters. Esters are widely known for their pleasant odors and are often used in perfumes and flavoring agents . This compound is characterized by the presence of an ethyl ester group attached to a benzylamino group on a benzoate backbone.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Ethyl 2-(benzylamino)benzoate can be synthesized through a multi-step process involving the esterification of benzoic acid derivatives and subsequent amination. One common method involves the reaction of ethyl benzoate with benzylamine under acidic conditions to form the desired product . The reaction typically requires a catalyst such as sulfuric acid and is carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of high-purity reagents and controlled reaction conditions ensures the production of a high-quality product suitable for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 2-(benzylamino)benzoate undergoes several types of chemical reactions, including:
Reduction: The compound can be reduced to form alcohols or aldehydes depending on the reducing agent used.
Aminolysis: The ester can react with amines to form amides.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis typically uses hydrochloric acid, while basic hydrolysis uses sodium hydroxide.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and diisobutylaluminum hydride (DIBAH).
Aminolysis: Amines such as ammonia or primary amines are used under mild heating conditions.
Major Products Formed
Hydrolysis: Benzoic acid and ethanol.
Reduction: Benzyl alcohol or benzaldehyde.
Aminolysis: Benzylamide derivatives.
Applications De Recherche Scientifique
Ethyl 2-(benzylamino)benzoate has several applications in scientific research:
Mécanisme D'action
The mechanism of action of ethyl 2-(benzylamino)benzoate involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Ethyl 2-(benzylamino)benzoate can be compared with other similar compounds such as:
Ethyl benzoate: Lacks the benzylamino group and has different reactivity and applications.
Benzyl benzoate: Contains a benzyl group instead of an ethyl group, leading to different physical and chemical properties.
Methyl benzoate: Similar ester structure but with a methyl group instead of an ethyl group, affecting its volatility and odor.
These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound in various fields of research and industry.
Propriétés
Numéro CAS |
73842-52-1 |
|---|---|
Formule moléculaire |
C16H17NO2 |
Poids moléculaire |
255.31 g/mol |
Nom IUPAC |
ethyl 2-(benzylamino)benzoate |
InChI |
InChI=1S/C16H17NO2/c1-2-19-16(18)14-10-6-7-11-15(14)17-12-13-8-4-3-5-9-13/h3-11,17H,2,12H2,1H3 |
Clé InChI |
NDBXPJMEGIQDJU-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=CC=CC=C1NCC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-bromo-5H,6H,7H,8H-imidazo[1,5-a]pyridine-3-carboxylic acid hydrochloride](/img/structure/B13503194.png)
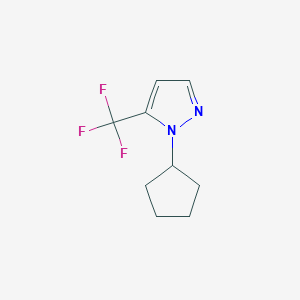
![N-[(Benzyloxy)carbonyl]-3,5-diiodo-L-tyrosine](/img/structure/B13503208.png)
